Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
Overview
Description
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H11BrO5 and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate typically involves the bromination of a precursor compound followed by formylation and methoxylation reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, formylating agents such as formic acid or its derivatives, and methoxylating agents like methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, formylation, and methoxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Methyl (2-bromo-4-carboxy-6-methoxyphenoxy)acetate.
Reduction: Methyl (2-hydro-4-formyl-6-methoxyphenoxy)acetate.
Substitution: Methyl (2-amino-4-formyl-6-methoxyphenoxy)acetate or Methyl (2-thio-4-formyl-6-methoxyphenoxy)acetate.
Scientific Research Applications
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The methoxy group enhances its solubility and stability in different solvents .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-bromo-4-methylphenoxy)acetate
- Methyl (2-bromo-4-hydroxyphenoxy)acetate
- Methyl (2-bromo-4-nitrophenoxy)acetate
Uniqueness
Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is unique due to the presence of the formyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
methyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTBJCKPTFHJQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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